![molecular formula C22H20 B14510986 9-[2-(Propan-2-YL)phenyl]-9H-fluorene CAS No. 62753-74-6](/img/structure/B14510986.png)
9-[2-(Propan-2-YL)phenyl]-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[2-(Propan-2-YL)phenyl]-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a fluorene core substituted with a 2-(propan-2-yl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(Propan-2-YL)phenyl]-9H-fluorene typically involves the Friedel-Crafts alkylation reaction. This method uses a fluorene derivative as the starting material, which is then reacted with 2-(propan-2-yl)phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
9-[2-(Propan-2-YL)phenyl]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-[2-(Propan-2-YL)phenyl]-9H-fluorene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound derivatives are explored for their pharmacological properties. These derivatives may exhibit activities such as anti-inflammatory, anticancer, and antimicrobial effects.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 9-[2-(Propan-2-YL)phenyl]-9H-fluorene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: A mono-substituted benzene derivative with similar structural features.
1-Phenyl-2-propanone: Another compound with a phenyl group attached to a propanone moiety.
Dicyclohexyl-(2-phenanthren-9-ylphenyl)phosphane: A phosphane derivative with structural similarities.
Uniqueness
9-[2-(Propan-2-YL)phenyl]-9H-fluorene is unique due to its specific substitution pattern on the fluorene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
62753-74-6 |
|---|---|
Fórmula molecular |
C22H20 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
9-(2-propan-2-ylphenyl)-9H-fluorene |
InChI |
InChI=1S/C22H20/c1-15(2)16-9-3-6-12-19(16)22-20-13-7-4-10-17(20)18-11-5-8-14-21(18)22/h3-15,22H,1-2H3 |
Clave InChI |
CYTXCYPTEWNXBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1C2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)
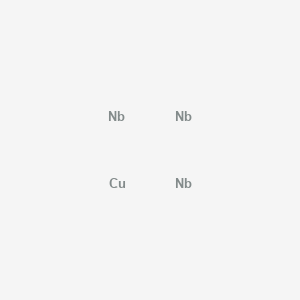
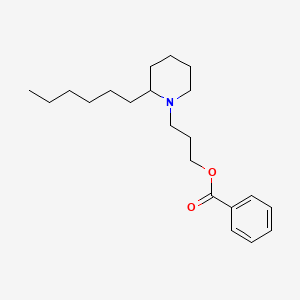

![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
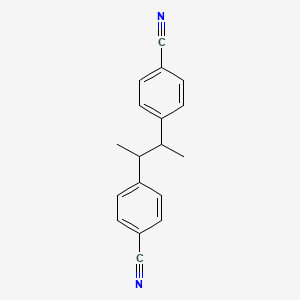
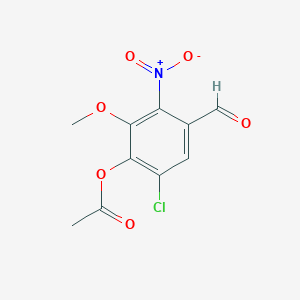
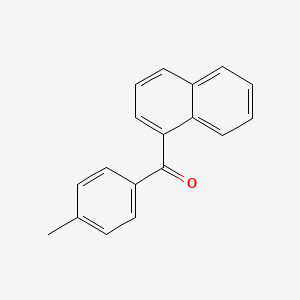
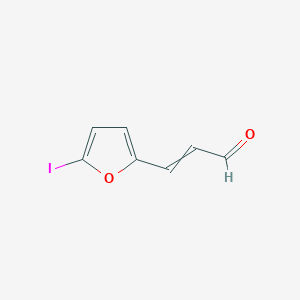

![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
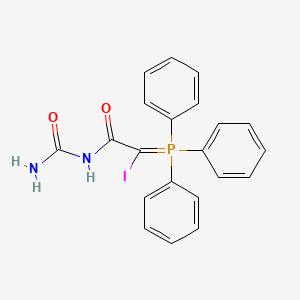
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
